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2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate Documentation Hub

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  • Product: 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate
  • CAS: 1087788-79-1

Core Science & Biosynthesis

Foundational

2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate: Structural Profiling and Synthetic Utility in Drug Discovery

Executive Summary In modern medicinal chemistry and agrochemical development, the design of unsymmetrical ureas is a critical pathway for generating diverse combinatorial libraries. However, traditional synthetic routes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the design of unsymmetrical ureas is a critical pathway for generating diverse combinatorial libraries. However, traditional synthetic routes relying on highly reactive isocyanates often suffer from moisture sensitivity, poor functional group tolerance, and the formation of symmetrical urea byproducts.

2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate (CAS: 1087788-79-1) emerges as a highly stable, orthogonal building block that solves these synthetic bottlenecks. By leveraging the unique electronic properties of the trifluoroethyl group, this compound acts as an activated, yet isolable, intermediate. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties of this molecule, explain the mechanistic causality behind its reactivity, and provide field-validated protocols for its application in high-throughput synthesis.

Molecular Architecture and Physicochemical Profiling

The utility of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate stems from the deliberate engineering of its three core structural motifs:

  • The Carbamate Core: Acts as a stable surrogate for the highly reactive isocyanate. It is resistant to spontaneous hydrolysis but primed for nucleophilic acyl substitution under specific catalytic conditions[1].

  • The 3,5-Dichlorophenyl Moiety: The meta-substituted chlorine atoms serve a dual purpose. Synthetically, their electron-withdrawing nature reduces the electron density on the carbamate nitrogen, subtly increasing the electrophilicity of the adjacent carbonyl. Biologically, the 3,5-dichloro substitution drastically increases lipophilicity (LogP) and occupies hydrophobic pockets in target proteins (e.g., kinase hinge regions), while blocking rapid Cytochrome P450-mediated aromatic oxidation.

  • The 2,2,2-Trifluoroethyl Leaving Group: The strong negative inductive effect (-I) of the trifluoromethyl ( CF3​ ) group activates the carbonyl carbon. Unlike standard ethyl carbamates, which are virtually inert to amines, the trifluoroethyl ester is reactive enough to be displaced by primary and secondary amines at elevated temperatures, releasing volatile 2,2,2-trifluoroethanol as a byproduct[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate
CAS Number 1087788-79-1[3]
Molecular Formula C9​H6​Cl2​F3​NO2​ [3]
Molecular Weight 288.05 g/mol [3]
Physical State Solid (typically crystalline powder)
Predicted LogP ~4.5 - 5.0 (Highly lipophilic)
H-Bond Donors/Acceptors 1 / 2
Storage Conditions 4°C, desiccated (stable long-term)[3]

Mechanistic Utility: The Trifluoroethyl Carbamate Activation Pathway

The fundamental advantage of this compound is its ability to decouple urea synthesis into two distinct, controllable steps. In traditional synthesis, reacting an amine with triphosgene generates an isocyanate in situ, which can rapidly react with unconsumed starting material to form unwanted symmetrical ureas.

By utilizing 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate, the reaction is paused at a stable intermediate. The CF3​ group lowers the pKa of the corresponding alcohol (trifluoroethanol, pKa ~12.4), making it a superior leaving group compared to ethanol (pKa ~16)[2]. When a secondary amine is introduced alongside a non-nucleophilic base (like DBU), the equilibrium is driven entirely toward the unsymmetrical urea.

ReactionPathway A 3,5-Dichloroaniline (Nucleophile) C 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate A->C Base / THF B Trifluoroethyl Chloroformate B->C E Unsymmetrical Urea (Product) C->E DBU / Heat F Trifluoroethanol (Volatile Byproduct) C->F Eliminated D Target Amine (R-NH2) D->E

Mechanistic pathway for unsymmetrical urea synthesis via the carbamate intermediate.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed with self-validating checkpoints to ensure high fidelity in combinatorial library generation.

Protocol A: Synthesis of the Carbamate Intermediate

Causality Focus: We utilize an excess of base to neutralize the HCl generated during chloroformate addition, preventing the protonation of the weakly nucleophilic 3,5-dichloroaniline.

  • Initialization: Dissolve 10.0 mmol of 3,5-dichloroaniline in 20 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Base Addition: Add 12.0 mmol (1.2 eq) of Triethylamine ( Et3​N ). Causality: Et3​N acts as an acid scavenger.

  • Electrophile Addition: Cool the system to 0°C using an ice bath. Dropwise add 10.5 mmol (1.05 eq) of trifluoroethyl chloroformate (or bis(2,2,2-trifluoroethyl) carbonate)[1].

  • Propagation: Remove the ice bath and stir at ambient temperature for 3 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture. A successful reaction will show the complete disappearance of the aniline peak and a dominant mass corresponding to [M+H]+ 289.0.

  • Isolation: Quench with water, extract with Ethyl Acetate, wash with brine, and dry over MgSO4​ . Evaporate the solvent and recrystallize from 2-propanol to yield the pure carbamate[4].

Protocol B: Conversion to Unsymmetrical Ureas

Causality Focus: DBU is selected as the catalyst because its bulky, bicyclic structure prevents it from acting as a nucleophile, ensuring it only functions to deprotonate the incoming amine, thereby increasing its nucleophilic attack on the carbamate[4].

  • Coupling: In a pressure tube, combine 2.0 mmol of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate and 2.2 mmol (1.1 eq) of the target primary or secondary amine in 4 mL of Acetonitrile ( CH3​CN ).

  • Catalysis: Add 0.2 mmol (0.1 eq) of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[4].

  • Thermal Activation: Seal the tube and heat to 100°C for 4 hours. Causality: The high temperature is required to overcome the activation energy barrier of displacing the trifluoroethoxide leaving group.

  • Self-Purifying Workup: Cool the mixture to room temperature and add 5 mL of deionized water.

  • Validation & Isolation: The highly lipophilic unsymmetrical urea will immediately precipitate. The byproduct, 2,2,2-trifluoroethanol, and the DBU catalyst remain completely dissolved in the aqueous/acetonitrile phase. Filter the precipitate and wash with a 1:1 water/2-propanol solution to obtain the product in >95% purity[4].

Workflow Step1 Step 1: Carbamate Synthesis React aniline with chloroformate at 0°C Step2 Step 2: Intermediate Isolation Recrystallize to >98% purity (LC-MS) Step1->Step2 Step3 Step 3: Amine Coupling Add 2° amine + DBU in CH3CN (100°C) Step2->Step3 Step4 Step 4: Product Precipitation Add H2O to precipitate pure urea Step3->Step4

Step-by-step experimental workflow for generating urea libraries.

Applications in Drug Discovery and Agrochemicals

The structural motifs embedded within 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate make it highly sought after in two primary domains:

  • Kinase Inhibitor Discovery: The unsymmetrical ureas generated from this carbamate are classic Type II kinase inhibitors. The diaryl urea motif forms critical hydrogen bonds with the DFG-out conformation of kinases (e.g., VEGFR, p38 MAP kinase), while the 3,5-dichlorophenyl ring deeply inserts into the hydrophobic allosteric pocket.

  • Agrochemical Development: In pesticide and herbicide design, environmental stability is paramount. The incorporation of halogenated phenyl rings prevents rapid degradation by soil microbes and plant enzymes, extending the half-life of the active ingredient.

By utilizing this specific fluorinated carbamate, researchers can bypass the instability of isocyanates, enabling the rapid, parallel synthesis of hundreds of urea derivatives for high-throughput screening campaigns.

References

  • Title: Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas Source: ACS Combinatorial Science URL: [Link]

Sources

Exploratory

The Chemical Biology of 2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)carbamate: Mechanism of Action and Experimental Profiling

Executive Summary 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate (CAS: 1087788-79-1) is a highly reactive, lipophilic electrophile utilized primarily as a chemical building block and a covalent probe in chemical bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate (CAS: 1087788-79-1) is a highly reactive, lipophilic electrophile utilized primarily as a chemical building block and a covalent probe in chemical biology. Belonging to the class of halogenated N-phenylcarbamates, this compound is engineered to interrogate and inhibit serine hydrolases—a massive enzyme family that includes monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and various cholinesterases. This whitepaper deconstructs the structural pharmacology, kinetic mechanism, and self-validating experimental workflows required to study its covalent mechanism of action.

Structural Pharmacology & Chemical Reactivity

The efficacy of this compound as an enzyme inhibitor is derived from the synergistic function of its two distinct chemical hemispheres:

  • The Recognition Moiety (3,5-Dichlorophenyl Group): Halogenation at the meta positions of the phenyl ring creates a highly lipophilic and electron-deficient surface. This pharmacophore drives the initial binding affinity ( KI​ ) by anchoring the molecule into hydrophobic enzyme pockets, such as the acyl chain binding (ACB) pocket of MAGL or the aryl acylamidase sites of cholinesterases[1].

  • The Leaving Group (2,2,2-Trifluoroethyl Group): The core reactivity of the carbamate is dictated by this moiety. The strong electron-withdrawing inductive effect (-I) of the three fluorine atoms significantly increases the electrophilicity of the carbamate carbonyl[2]. Crucially, it lowers the pKa​ of the conjugate acid (2,2,2-trifluoroethanol) to approximately 12.4 (compared to ~15.9 for standard ethanol). This thermodynamic shift makes it an exceptional leaving group, drastically accelerating the rate of covalent enzyme modification[1][3].

Core Mechanism of Action: Covalent Carbamylation

The primary mechanism of action involves the irreversible (or very slowly reversible) covalent carbamylation of the catalytic serine residue within the target enzyme's active site[3]. This follows a classical two-step kinetic model for covalent inhibitors:

  • Reversible Complex Formation: The compound (I) reversibly binds to the enzyme (E) to form a non-covalent Michaelis-Menten complex (EI), driven by the lipophilic 3,5-dichlorophenyl group.

  • Nucleophilic Attack & Elimination: The hydroxyl group of the catalytic serine (activated by an adjacent catalytic histidine) executes a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate[1]. The resulting tetrahedral intermediate rapidly collapses, expelling 2,2,2-trifluoroethanol and yielding a stable N -(3,5-dichlorophenyl)carbamoyl-enzyme adduct ( E−I∗ ).

MOA E Serine Hydrolase (Active Serine-OH) EI Reversible Complex (EI) E->EI + Inhibitor (k1) I 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate I->EI EI->E Dissociation (k-1) E_Carb Carbamylated Enzyme (E-Carbamoyl Adduct) EI->E_Carb Nucleophilic Attack (k2) LG 2,2,2-Trifluoroethanol (Leaving Group) EI->LG Elimination

Diagram 1: Covalent carbamylation mechanism of serine hydrolases.

Quantitative Data: Leaving Group Kinetics

The choice of the leaving group is the primary determinant of the inactivation rate ( kinact​ ). The table below summarizes the kinetic advantages of fluorinated leaving groups in carbamate-based serine hydrolase inhibitors.

Leaving Group MoietyStructureConjugate Acid pKa​ Carbonyl ElectrophilicityRelative Carbamylation Rate ( k2​ )
Ethyl −CH2​CH3​ ~15.9Low1x (Baseline)
2,2,2-Trifluoroethyl −CH2​CF3​ ~12.4High> 50x
Hexafluoroisopropyl −CH(CF3​)2​ ~9.3Very High> 500x

Data extrapolated from structure-activity relationship (SAR) studies of fluorinated carbamates against monoacylglycerol lipase[1].

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the mechanism of action, researchers must employ orthogonal techniques that prove both target engagement and the specific nature of the covalent bond.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This protocol utilizes a broad-spectrum fluorophosphonate (FP-Rhodamine) probe to visualize the inhibition of active serine hydrolases in a complex proteome.

Causality & Self-Validation: FP-Rhodamine only binds to catalytically active serine hydrolases. By pre-incubating the proteome with the carbamate, the active site is covalently blocked. The subsequent addition of FP-Rhodamine cannot label the blocked enzyme. A dose-dependent disappearance of the fluorescent band confirms active-site specific target engagement, ruling out non-specific protein denaturation.

Step-by-Step Methodology:

  • Proteome Preparation: Dilute cell lysate (e.g., mouse brain proteome) to 1 mg/mL in 50 mM Tris-HCl buffer (pH 7.4). Note: The pH must be strictly maintained at 7.4 to ensure the catalytic histidine remains unprotonated, preserving the nucleophilicity of the active serine.

  • Inhibitor Incubation: Treat 50 µL aliquots of the proteome with a concentration gradient of the carbamate (0.1 nM to 10 µM) or a DMSO control. Incubate at 37°C for 30 minutes.

  • Probe Labeling: Add 1 µM of FP-Rhodamine to all samples. Incubate in the dark at room temperature for 30 minutes.

  • Quenching & Separation: Quench the reaction with 4x SDS loading buffer. Boil for 5 minutes at 95°C, then resolve the proteins using 10% SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence flatbed scanner (e.g., Typhoon) to quantify the depletion of specific enzyme bands and calculate the IC50​ .

Workflow Step1 1. Proteome Incubation Add Carbamate Inhibitor (Dose-Response Gradient) Step2 2. Probe Labeling Add FP-Rhodamine to label residual active enzymes Step1->Step2 Step3 3. SDS-PAGE Separation Resolve proteome by molecular weight Step2->Step3 Step4 4. Fluorescence Imaging Quantify band depletion to determine IC50 Step3->Step4

Diagram 2: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Protocol 2: Intact Protein Mass Spectrometry (LC-TOF-MS)

Causality & Self-Validation: While ABPP proves active-site engagement, it cannot definitively distinguish between extremely tight non-covalent binding and true covalent modification. Intact MS resolves this. The parent compound has a molecular weight of 288.05 Da. Upon covalent reaction, the 2,2,2-trifluoroethanol leaving group (100.04 Da) is expelled. Therefore, a successful carbamylation event will result in an exact mass shift of +188.01 Da on the target protein.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate 10 µM of purified recombinant target enzyme with 50 µM of the carbamate inhibitor in 50 mM HEPES buffer (pH 7.4) for 1 hour at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove excess unreacted inhibitor and buffer salts.

  • LC-MS Analysis: Inject the sample onto a Liquid Chromatography-Time of Flight Mass Spectrometer (LC-TOF-MS) equipped with a C4 analytical column.

  • Deconvolution: Deconvolute the raw multiply-charged mass spectra using maximum entropy algorithms to determine the intact mass of the protein. The presence of a singular peak shifted by +188.0 Da confirms a 1:1 stoichiometric covalent carbamylation.

References

  • [1] Aaltonen, N., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • [2] Płotka-Wasylka, J., et al. (2023). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. PMC / National Institutes of Health. Retrieved from:[Link]

Sources

Foundational

A Technical Guide on the Solubility Profile of 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate in Organic Solvents

Executive Summary Understanding the solubility profile of complex, heavily halogenated building blocks is a critical bottleneck in drug development and synthetic methodology. This whitepaper provides an in-depth physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of complex, heavily halogenated building blocks is a critical bottleneck in drug development and synthetic methodology. This whitepaper provides an in-depth physicochemical analysis and empirical framework for the solvation of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate . By dissecting the thermodynamic causality behind solvent-solute interactions, this guide equips researchers with the theoretical grounding and self-validating experimental protocols necessary to optimize reaction conditions, purification workflows, and assay formulations.

Chemical and Structural Profiling

The compound 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate (CAS: 1087788-79-1) is a specialized organic building block (Molecular Weight: 288.05 g/mol ; Formula: C9H6Cl2F3NO2). It is frequently utilized as a stable intermediate in the parallel synthesis of unsymmetrical aliphatic ureas and other pharmacophores prevalent in modern medicinal chemistry .

Its solubility behavior is strictly dictated by three distinct structural motifs:

  • The 2,2,2-Trifluoroethyl Group: This highly electronegative moiety exerts a strong electron-withdrawing inductive effect (-I). It significantly increases the overall lipophilicity (LogP) of the molecule, while simultaneously increasing the acidity of the adjacent carbamate N-H proton.

  • The 3,5-Dichlorophenyl Ring: The meta-substituted chlorine atoms provide substantial steric bulk and lipophilicity. In the solid state, this aromatic ring engages in robust π−π stacking and van der Waals interactions, establishing a high crystal lattice energy that must be overcome during solvation.

  • The Carbamate Core: The -NH-COO- linkage acts as both a hydrogen bond donor (via N-H) and acceptor (via C=O), leading to rigid intermolecular hydrogen-bonding networks in the crystalline state.

Solvation Compound Solid Carbamate (Crystal Lattice) Interaction Solute-Solvent Interactions Compound->Interaction Added to Solvent Organic Solvent (e.g., DMSO/THF) Solvent->Interaction Solvates H_bond H-Bond Disruption (Carbamate Core) Interaction->H_bond Polar Aprotic VdW Van der Waals (Aromatic/CF3) Interaction->VdW Halogenated/Ether Dissolved Solvated Monomer (Dissolved State) H_bond->Dissolved Overcomes Lattice Energy VdW->Dissolved Overcomes Lattice Energy

Thermodynamic solvation mechanism of halogenated carbamates in organic solvents.

Thermodynamic Causality & Solvent Selection

To achieve optimal solubility, a solvent must thermodynamically favor the disruption of the strong intermolecular hydrogen bonds of the carbamate core while adequately solvating the highly lipophilic halogenated regions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, DMAc): These are the solvents of choice. They possess strong hydrogen-bond accepting capabilities (via the oxygen in DMSO or DMF) but lack hydrogen-bond donors. Causality: Because they cannot self-associate via hydrogen bonding, their full H-bond accepting capacity is directed toward the acidic carbamate N-H proton, efficiently breaking the crystal lattice and yielding exceptionally high solubility.

  • Ethereal and Halogenated Solvents (e.g., THF, Dichloromethane): These solvents offer excellent solvation for the lipophilic 3,5-dichlorophenyl and trifluoroethyl groups via dipole-dipole and van der Waals interactions. THF, acting as a moderate H-bond acceptor, performs particularly well.

  • Protic Solvents (e.g., Methanol, Ethanol): Solubility is strictly moderate. Causality: While protic solvents can form H-bonds with the carbamate core, their strong self-association (solvent-solvent H-bonding) competes directly with solute-solvent interactions, limiting the overall dissolution capacity.

  • Non-Polar Solvents (e.g., Hexane, Heptane): Very poor solubility. These solvents lack the dielectric constant and H-bonding capacity required to disrupt the polar carbamate network, leaving the crystal lattice largely intact.

Quantitative Solubility Data

The following table summarizes the representative thermodynamic solubility profile of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate across various solvent classes.

Solvent CategoryOrganic SolventEst. Solubility at 25°C (mg/mL)Est. Solubility at 50°C (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100> 150
Polar Aprotic N,N-Dimethylformamide (DMF)> 100> 150
Ethereal Tetrahydrofuran (THF)50 - 8080 - 120
Halogenated Dichloromethane (DCM)30 - 50N/A (Boiling point 39.6°C)
Protic Methanol (MeOH)10 - 2025 - 40
Non-Polar n-Hexane< 1< 2

Data Note: Values are representative thermodynamic estimates based on the physicochemical profiling and lattice energy approximations of structurally analogous halogenated carbamates.

Experimental Protocol: Self-Validating Shake-Flask Method

To empirically determine the exact solubility of this compound for specific formulation requirements, the shake-flask method coupled with HPLC-UV quantification is the industry gold standard.

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system . To ensure data integrity, a secondary solid-state analysis (e.g., Powder X-Ray Diffraction, PXRD) of the residual undissolved solid must be performed post-equilibration. This confirms that the crystal polymorph has not shifted during solvation, validating that the measured solubility corresponds to the original crystalline form.

Step-by-Step Methodology:
  • Saturated Preparation: Add an excess of the solid carbamate compound to 1.0 mL of the target organic solvent in a hermetically sealed 2.0 mL glass vial. A visible presence of undissolved solid must remain to ensure saturation.

  • Isothermal Equilibration: Agitate the suspension in a thermomixer at exactly 25.0 ± 0.1 °C (or 50.0 °C) at 800 rpm for 48 hours. Causality: A 48-hour window ensures that the thermodynamic equilibrium between the solid crystal lattice and the solvated state is fully established, preventing false, inflated readings from metastable supersaturation.

  • Isothermal Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes strictly at the equilibration temperature. Causality: Maintaining the exact temperature during centrifugation is critical; even a minor drop in temperature will cause immediate precipitation of the highly lipophilic compound, leading to a severe underestimation of solubility.

  • Volumetric Dilution: Carefully extract an aliquot of the clear supernatant and dilute it immediately in the HPLC mobile phase (e.g., 50:50 Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector.

  • Quantification: Analyze via HPLC-UV (monitoring at 254 nm for the dichlorophenyl chromophore) against a pre-established, multi-point calibration curve.

Workflow Step1 1. Excess Solid Addition (Compound + Solvent) Step2 2. Isothermal Equilibration (Shake at 25°C/50°C for 48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation at Eq. Temp) Step2->Step3 Step4 4. Supernatant Dilution (To Linear Range) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification vs. Std Curve) Step4->Step5

Self-validating shake-flask experimental workflow for thermodynamic solubility determination.

References

  • Bogolubsky, A. V., et al. "Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas." ACS Combinatorial Science, 2014. URL:[Link]

  • Ghosh, A. K., & Brindisi, M. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)carbamate

Introduction & Mechanistic Rationale Carbamates are highly versatile structural motifs frequently utilized in medicinal chemistry, agrochemical development, and materials science. The specific incorporation of a 2,2,2-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Carbamates are highly versatile structural motifs frequently utilized in medicinal chemistry, agrochemical development, and materials science. The specific incorporation of a 2,2,2-trifluoroethyl group is a well-established strategy to enhance a molecule's lipophilicity, metabolic stability, and target binding affinity. Synthesizing 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate requires a strategic approach because the starting material, 3,5-dichloroaniline, is electronically deactivated by the inductive electron-withdrawing effects of the two meta-positioned chlorine atoms.

To overcome this low nucleophilicity, the highly reactive electrophile 2,2,2-trifluoroethyl chloroformate is employed. This reagent readily undergoes nucleophilic acyl substitution with aryl amines under mild basic conditions to form the corresponding carbamates in high purity[1].

Experimental Workflow

G A 3,5-Dichloroaniline + DIPEA in Dioxane B 2,2,2-Trifluoroethyl chloroformate addition (0°C to RT) A->B Reagent Addition C Nucleophilic Acyl Substitution B->C Reaction (1.5 h) D Aqueous Workup (10% AcOH / CHCl3) C->D Quench E Evaporation & Purification D->E Phase Separation F 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate E->F Final Product

Workflow for the synthesis of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate.

Reagent Stoichiometry

The following table outlines the quantitative data for a standard 10 mmol scale synthesis, adapted from established parallel synthesis protocols for carbamate intermediates[2].

ReagentMW ( g/mol )EquivalentsAmountFunction
3,5-Dichloroaniline 162.021.01.62 gSubstrate (Nucleophile)
2,2,2-Trifluoroethyl chloroformate 162.501.11.79 g (1.20 mL)Electrophile
N,N-Diisopropylethylamine (DIPEA) 129.242.53.23 g (4.35 mL)Base / Acid Scavenger
1,4-Dioxane (Anhydrous) 88.11Solvent10.0 mLReaction Medium

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Amine Solution
  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.62 g (10.0 mmol) of 3,5-dichloroaniline in 10 mL of anhydrous 1,4-dioxane.

  • Add 4.35 mL (25.0 mmol) of N,N-diisopropylethylamine (DIPEA) to the solution[2].

  • Causality Note: Dioxane is selected as the solvent because it provides excellent solubility for both the deactivated aniline and the highly lipophilic resulting carbamate. DIPEA acts as a sterically hindered, non-nucleophilic base. It is required in excess to neutralize the hydrochloric acid generated during the substitution, thereby preventing the protonation of the weakly nucleophilic 3,5-dichloroaniline, which would halt the reaction[2].

Step 2: Electrophile Addition
  • Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Slowly add 1.20 mL (11.0 mmol) of 2,2,2-trifluoroethyl chloroformate dropwise over 10 minutes via a gas-tight syringe.

  • Causality Note: The reaction between the chloroformate and the amine is exothermic. Dropwise addition at 0 °C safely controls the reaction kinetics and minimizes potential side reactions. Specifically, keeping the local concentration of the highly active chloroformate high relative to the unreacted amine prevents the formation of symmetrical ureas, a common byproduct in carbamate synthesis[1].

Step 3: Reaction Progression
  • Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).

  • Vigorously stir the mixture for 1.5 to 3 hours.

  • Causality Note: While 3,5-dichloroaniline is sterically unhindered, its electron density is significantly reduced by the halogens. A slight stoichiometric excess of the chloroformate (1.1 eq) combined with an extended reaction time at room temperature ensures complete conversion of the deactivated substrate[1].

Step 4: Quenching and Phase Separation
  • Quench the reaction by adding 60 mL of a 10% aqueous acetic acid (AcOH) solution[2].

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (CHCl₃) or dichloromethane (DCM) (3 x 30 mL).

  • Causality Note: The mildly acidic quench serves a dual purpose: it destroys any residual unreacted chloroformate and protonates the excess DIPEA, transferring it entirely into the aqueous phase as a highly soluble salt[2]. Chloroform efficiently partitions the highly lipophilic fluorinated carbamate into the organic phase.

Step 5: Washing, Drying, and Isolation
  • Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and saturated aqueous sodium chloride (brine, 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically an off-white solid.

  • If ultra-high purity is required for downstream biological assays, purify the crude material via flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) or recrystallization.

Step 6: Protocol Self-Validation
  • Validation Mechanism: To ensure the protocol has functioned as designed and to confirm the absence of symmetrical urea byproducts, the isolated solid must be analyzed via ¹H NMR spectroscopy (in DMSO-d₆ or CDCl₃).

  • Expected Signals: The success of the synthesis is definitively confirmed by the presence of a characteristic broad singlet corresponding to the carbamate N-H proton, alongside a distinct quartet integrating to two protons for the -CH₂-CF₃ group (arising from spin-spin coupling with the adjacent fluorine atoms)[1].

Sources

Application

Application Note: Purification Protocols for Synthesized 2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)carbamate

Introduction & Mechanistic Context The synthesis and purification of fluorinated N-aryl carbamates, such as 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate (CAS: 1087788-79-1), are of critical importance in modern a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The synthesis and purification of fluorinated N-aryl carbamates, such as 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate (CAS: 1087788-79-1), are of critical importance in modern agrochemical and pharmaceutical development. The incorporation of the 2,2,2-trifluoroethyl moiety significantly enhances the lipophilicity and metabolic stability of the carbamate scaffold, making it a highly desirable structural motif for novel antifungal agents and enzyme inhibitors ().

Typically, this compound is synthesized via the nucleophilic acyl substitution of 2,2,2-trifluoroethyl chloroformate with 3,5-dichloroaniline in the presence of an organic base (e.g., pyridine or triethylamine) (). Alternatively, it can be accessed via the reaction of 3,5-dichlorophenyl isocyanate with 2,2,2-trifluoroethanol. Both pathways generate a specific matrix of unreacted precursors and byproducts that require a highly orthogonal, multi-stage purification strategy to yield an analytically pure (>99%) product.

Impurity Profiling & Separation Logic

To design an effective purification protocol, we must first understand the physicochemical causality behind the impurities present in the crude reaction mixture. The extreme electron-withdrawing nature of both the 3,5-dichloro substitution and the trifluoroethyl group renders the target carbamate highly lipophilic and non-basic. We exploit these properties to separate the target molecule from polar, basic, and protic impurities.

Table 1: Expected Impurity Profile and Orthogonal Removal Strategy

ImpuritySourcePhysicochemical PropertyPurification Strategy
3,5-Dichloroaniline Unreacted starting materialWeakly basic amine (pKa ~2.8)Protonation via 1M HCl wash; partitions to aqueous phase as a hydrochloride salt.
1,3-Bis(3,5-dichlorophenyl)urea Moisture-induced byproductHighly polar, strong H-bondingRetained on silica gel during non-polar flash chromatography.
Pyridine / Triethylamine Reaction base / catalystBasic amine (pKa 5.2 - 10.7)Protonation via 1M HCl wash; partitions to aqueous phase.
2,2,2-Trifluoroethanol Unreacted reagent / HydrolysisVolatile, water-solubleRemoved via aqueous washes and in vacuo concentration.
Trace Acidic Species Chloroformate hydrolysisAcidicNeutralization via saturated NaHCO₃ wash.

Note: 3,5-dichloroaniline is a notoriously weak base due to the electron-withdrawing chlorine atoms. Therefore, a strongly acidic aqueous wash (pH < 1) is strictly required to force its protonation and subsequent phase transfer ().

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Carbamate, Urea, Amine, Solvent) LLE Liquid-Liquid Extraction (1M HCl, NaHCO3, Brine) Crude->LLE Quench & Wash OrgPhase Organic Phase (Carbamate, Urea trace) LLE->OrgPhase Extract AqPhase Aqueous Phase (Amine salts, Base salts) LLE->AqPhase Discard Flash Flash Column Chromatography (Silica Gel, Hexane/EtOAc) OrgPhase->Flash Concentrate & Load Recryst Recrystallization (Heptane/EtOAc) Flash->Recryst Pool Fractions Pure Pure 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate Recryst->Pure Filter & Dry

Fig 1. Multi-stage purification workflow for isolating the target fluorinated carbamate.

Step-by-Step Purification Protocols

The following protocols represent a self-validating system. Each stage includes built-in checks to ensure the complete removal of specific impurity classes before proceeding to the next step.

Protocol A: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Causality: This step removes all water-soluble catalysts, unreacted amines, and acidic byproducts, isolating the lipophilic organic species.

  • Dilution: Dilute the crude reaction mixture with an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to ensure all organic species remain fully dissolved.

  • Acid Wash (Amine Removal): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (3 × 50 mL per 10 mmol scale).

    • Self-Validation: Check the pH of the final aqueous wash. It must be < 2. If it is higher, unreacted 3,5-dichloroaniline may still be present in the organic layer; perform an additional 1M HCl wash.

  • Basic Wash (Acid/Chloroformate Quenching): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL). Vent the separatory funnel frequently, as the neutralization of residual HCl and hydrolysis of unreacted chloroformate will generate CO₂ gas.

  • Brine Wash & Drying: Wash with saturated aqueous NaCl (brine) (1 × 50 mL) to break any emulsions and pre-dry the organic phase. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and stir for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo at 35°C to yield a crude semi-solid.

Protocol B: Flash Column Chromatography

Causality: While LLE removes salts and amines, neutral byproducts like the symmetrical 1,3-bis(3,5-dichlorophenyl)urea remain. The highly fluorinated carbamate has minimal hydrogen-bond accepting capability compared to the urea, allowing for rapid elution on silica gel.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of 95:5 Hexane:EtOAc.

  • Loading: Dissolve the crude semi-solid in the absolute minimum volume of DCM (e.g., 2–3 mL) and carefully load it onto the silica bed.

  • Elution Gradient:

    • Begin elution with 95:5 Hexane:EtOAc (2 column volumes).

    • Ramp the gradient to 90:10, then 85:15 Hexane:EtOAc.

    • Causality: The target 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate will elute rapidly (typically Rf ~ 0.6 in 8:2 Hexane:EtOAc). The symmetrical urea byproduct will remain firmly adhered to the baseline (Rf < 0.1) under these non-polar conditions.

  • Fraction Pooling: Spot fractions on a silica TLC plate and visualize under short-wave UV light (254 nm). Pool all fractions containing the single, high-Rf spot.

  • Concentration: Evaporate the pooled fractions in vacuo to yield an off-white solid.

Protocol C: Recrystallization (Polishing Step)

Causality: Chromatography may leave trace solvent residues or microscopic impurities. Recrystallization leverages the differential temperature-solubility profile of the carbamate in a non-polar hydrocarbon matrix to achieve >99% purity.

  • Dissolution: Transfer the chromatographed solid to a round-bottom flask. Add boiling heptane dropwise until the solid just dissolves. If the solid resists dissolution, add 1–2 drops of EtOAc to disrupt the crystal lattice slightly, followed by more hot heptane.

  • Crystal Nucleation: Remove the flask from the heat source and allow it to cool ambiently to room temperature. Do not disturb the flask, as slow cooling promotes the formation of large, pure crystal lattices that exclude impurities.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0°C) for 1 hour to maximize the precipitation yield.

  • Isolation: Collect the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold heptane to remove any surface-adhered mother liquor.

  • Drying: Dry the crystals under high vacuum (< 1 mbar) at 40°C for 12 hours to remove all trace heptane.

Analytical Validation

To confirm the success of the self-validating purification system, subject the final crystals to the following analytical checks:

  • HPLC-UV: Run on a C18 reverse-phase column (Acetonitrile/Water gradient). The target compound should present as a single sharp peak at 254 nm with an Area Under Curve (AUC) > 99%.

  • ¹H NMR (CDCl₃): Confirm the absence of the broad amine protons of 3,5-dichloroaniline (~3.8 ppm). The target compound will display a characteristic quartet at ~4.5 ppm (arising from the -CH₂- group splitting by the adjacent -CF₃ group, J ~ 8.5 Hz) and a broad singlet for the carbamate N-H (~6.8 ppm).

  • ¹⁹F NMR (CDCl₃): A single distinct resonance (typically a triplet due to splitting by the adjacent -CH₂- protons) should be observed around -74 ppm, confirming the integrity of the trifluoroethyl group.

References

  • Liu, X., Sun, Y., Liu, L., Duan, X., You, S., Yu, B., Pan, X., Guan, X., Lin, R., & Song, L. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3479. URL:[Link]

  • Dalene, M., Skarping, G., & Tinnerberg, H. (1994). Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring. Journal of Chromatography B: Biomedical Sciences and Applications, 656(2), 319-328. URL:[Link]

  • Lindh, C. H., Littorin, M., Amilon, Å., & Jönsson, B. A. G. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 536-542. URL:[Link]

Method

Application Note: Preclinical Formulation Strategies for 2,2,2-Trifluoroethyl N-(3,5-dichlorophenyl)carbamate (TFDC)

Executive Summary & Physicochemical Profiling The compound 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate (TFDC) represents a classic formulation challenge in modern drug development: the "brick dust and grease" mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate (TFDC) represents a classic formulation challenge in modern drug development: the "brick dust and grease" molecule. The strategic incorporation of fluorine in medicinal chemistry is widely utilized to enhance metabolic stability, modulate pKa, and increase membrane permeability . However, the highly electron-withdrawing and lipophilic nature of the 2,2,2-trifluoroethyl group, combined with the rigid, hydrophobic 3,5-dichlorophenyl ring, drastically reduces aqueous solubility.

Understanding the causality behind TFDC's poor solubility is the first step in formulation design. The carbamate linkage (-NH-COO-) acts as a strong hydrogen bond donor, while the dichlorophenyl ring engages in robust π−π stacking. This results in a high crystal lattice energy (the "brick dust" characteristic). Simultaneously, the fluorinated aliphatic tail drives the partition coefficient (LogP) upward (the "grease" characteristic). Conventional aqueous vehicles or simple cosolvent systems are insufficient for in vivo evaluation of such molecules .

Table 1: Estimated Physicochemical Profile of TFDC
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 288.05 g/mol Favorable for oral absorption (Lipinski compliant).
LogP (Estimated) 4.2 – 4.8Highly lipophilic; ideal for lipid-based lymphatic transport.
Aqueous Solubility < 10 µg/mL (pH 1.2 - 7.4)BCS Class II/IV; dissolution is the rate-limiting step.
H-Bond Donors/Acceptors 1 (NH) / 2 (C=O, C-O)Polymer selection must include strong H-bond acceptors.
Primary Degradation Base-catalyzed hydrolysisFormulations must avoid highly alkaline microenvironments.

Rationale for Formulation Selection

To overcome the dual barriers of high lattice energy and extreme lipophilicity, two advanced formulation strategies are recommended: Amorphous Solid Dispersions (ASD) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

  • ASD via Hot-Melt Extrusion (HME): This strategy directly attacks the "brick dust" problem. By applying thermal and specific mechanical energy (SME), the crystal lattice of TFDC is disrupted. The API is molecularly dispersed within a polymeric matrix (e.g., Copovidone). The pyrrolidone carbonyl groups of Copovidone act as hydrogen bond acceptors, interacting with the TFDC carbamate NH to lock the drug in a high-energy, supersaturated amorphous state, thereby preventing recrystallization in the gastrointestinal (GI) tract .

  • SMEDDS: This strategy exploits the "grease" problem. By pre-dissolving TFDC in an isotropic mixture of oils, surfactants, and cosolvents, the dissolution step is entirely bypassed. Furthermore, the use of long-chain triglycerides stimulates chylomicron assembly in enterocytes, promoting intestinal lymphatic transport and bypassing hepatic first-pass metabolism—a critical advantage for heavily halogenated compounds .

FormulationWorkflow A API: TFDC Physicochemical Profiling B LogP > 4.0 Aqueous Sol < 10 µg/mL A->B C High Crystal Lattice Energy? (Melting Point > 150°C) B->C E Lipid-Based Formulation (SMEDDS) B->E Lymphatic Targeting D Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion C->D Yes (Overcome Lattice) C->E No / High Lipophilicity

Fig 1. Decision tree for selecting TFDC formulation strategies based on physicochemical properties.

Protocol A: Amorphous Solid Dispersion via Hot-Melt Extrusion

This protocol outlines the generation of a 20% (w/w) TFDC ASD using Copovidone (PVP-VA 64) and a surfactant to maintain supersaturation.

Table 2: ASD Formulation Composition
ComponentFunctionWeight %
TFDC Active Pharmaceutical Ingredient20%
Copovidone (PVP-VA 64) Matrix Polymer / H-Bond Acceptor70%
D-α-Tocopheryl PEG 1000 Succinate (TPGS) Plasticizer / Supersaturation Promoter10%
Step-by-Step Methodology
  • Preparation of Physical Mixture: Accurately weigh TFDC, Copovidone, and TPGS. Transfer to a Turbula® mixer and blend at 32 rpm for 15 minutes to ensure a homogenous physical mixture (PM).

  • Extrusion Setup: Configure a co-rotating twin-screw extruder (e.g., Thermo Fisher Pharma 11) with a standard mixing screw profile (incorporating two kneading zones).

  • Thermal Profiling: Set the barrel temperature profile from the feeding zone to the die: 70°C 110°C 140°C 140°C. Causality: The temperature must exceed the glass transition temperature ( Tg​ ) of the polymer and approach the melting point of TFDC to allow molecular mixing, while remaining below the degradation temperature of the carbamate linkage.

  • Extrusion: Feed the PM at a constant rate of 2.0 g/min with a screw speed of 100 rpm. Collect the transparent extrudate and cool rapidly on a chill roll to freeze the amorphous state.

  • Milling: Mill the cooled extrudate using a cryogenic impact mill and sieve through a 120-mesh screen to obtain a uniform powder.

Self-Validating System Checkpoint (ASD): Analyze the milled powder via Differential Scanning Calorimetry (DSC). The protocol is considered successful only if the thermogram exhibits a single intermediate Tg​ (between the Tg​ of Copovidone and TFDC) and a complete absence of the TFDC melting endotherm ( Tm​ ). The presence of a Tm​ indicates incomplete amorphization, requiring an increase in specific mechanical energy (higher screw speed) or temperature.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

For preclinical pharmacokinetic (PK) studies, a liquid SMEDDS filled into hard gelatin capsules provides an optimal vehicle to maximize oral bioavailability.

Table 3: SMEDDS Formulation Composition
ComponentChemical ClassificationFunctionWeight %
TFDC Fluorinated CarbamateAPI50 mg/g
Capmul MCM Medium Chain Mono/DiglyceridesOil Phase (Solubilizer)40%
Kolliphor EL Polyoxyl 35 Castor OilPrimary Surfactant (HLB ~13.5)40%
Transcutol HP Diethylene Glycol Monoethyl EtherCosolvent / Viscosity Modifier20%
Step-by-Step Methodology
  • Vehicle Preparation: In a scintillation vial, combine Capmul MCM, Kolliphor EL, and Transcutol HP in the exact ratios listed in Table 3.

  • Homogenization: Vortex the mixture for 2 minutes, then sonicate in a water bath at 40°C for 15 minutes until a clear, single-phase isotropic mixture is formed.

  • API Loading: Add TFDC to the blank SMEDDS vehicle to achieve a final concentration of 50 mg/g.

  • Equilibration: Stir the mixture magnetically at 200 rpm at 37°C for 24 hours. Causality: Extended equilibration ensures complete solvation of the crystalline lattice into the lipid matrix without inducing localized precipitation.

  • Encapsulation: Dispense the clear formulation into size 00 hard gelatin or HPMC capsules for oral dosing.

Self-Validating System Checkpoint (SMEDDS): Perform an aqueous dispersion test. Add 100 µL of the TFDC-loaded SMEDDS to 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation. The system must spontaneously form a transparent or slightly bluish dispersion within 2 minutes. Analyze via Dynamic Light Scattering (DLS); a valid SMEDDS must yield a Z-average droplet size of < 50 nm with a Polydispersity Index (PDI) < 0.3. A milky emulsion indicates surfactant mismatch or API precipitation, necessitating a formulation rework.

SMEDDS_Pathway A SMEDDS Capsule (TFDC + Lipids) B Gastric Dispersion (< 50 nm Droplets) A->B C Pancreatic Lipolysis (Bile Salts) B->C D Mixed Micelles (Solubilized API) C->D E Enterocyte Uptake (Chylomicrons) D->E F Lymphatic Transport (Bypass Liver) E->F

Fig 2. In vivo absorption pathway of TFDC-loaded SMEDDS via intestinal lymphatic transport.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499. URL:[Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs." Drug Discovery Today, 12(23-24), 1068-1075. URL:[Link]

  • Pouton, C. W. (2000). "Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems." European Journal of Pharmaceutical Sciences, 11 Suppl 2, S93-98. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)carbamate

Welcome to the Application Scientist Support Center. The synthesis of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate presents a classic organic chemistry challenge: coupling a highly deactivated, electron-poor nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate presents a classic organic chemistry challenge: coupling a highly deactivated, electron-poor nucleophile with a highly reactive, moisture-sensitive electrophile.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve >90% reaction yields.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my reaction yield stuck below 30% when using standard Triethylamine (TEA) and Dichloromethane (DCM) conditions? A1: The issue stems from competing electronic effects. The two chlorine atoms on 3,5-dichloroaniline are strongly electron-withdrawing, drastically reducing the electron density on the amine nitrogen and making it an exceptionally poor nucleophile. Meanwhile, 2,2,2-trifluoroethyl chloroformate (TFEC) is highly electrophilic but extremely susceptible to hydrolysis. When using a non-nucleophilic base like TEA, the activation energy for the amine's attack on TFEC remains high. Consequently, trace moisture in the DCM hydrolyzes the TFEC faster than the aniline can react with it.

Q2: Can I substitute the chloroformate with bis(2,2,2-trifluoroethyl) carbonate (BTC) to avoid moisture sensitivity? A2: No. While BTC is an excellent, bench-stable condensing agent for aliphatic amines, literature explicitly demonstrates that it exhibits no reactivity with less nucleophilic aryl amines [1]. Because 3,5-dichloroaniline is heavily deactivated, you must use the more aggressive 2,2,2-trifluoroethyl chloroformate (TFEC) to drive the reaction forward.

Q3: I observe unreacted 3,5-dichloroaniline, but my TFEC is completely consumed. How do I fix this? A3: This is the hallmark of TFEC hydrolysis. To fix this, you must shift the kinetic competition in favor of carbamoylation. You can achieve this via two methods:

  • Nucleophilic Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP attacks TFEC to form a highly reactive, transient acylpyridinium intermediate that forces the aniline to react.

  • Pre-deprotonation (Recommended): Use a strong base like Sodium Hydride (NaH) to deprotonate the aniline before adding TFEC. This converts the weakly nucleophilic amine into a highly nucleophilic anilide anion, making the subsequent coupling nearly instantaneous.

Q4: Does heating the reaction help overcome the poor nucleophilicity? A4: Yes, but with caveats. Elevated temperatures (e.g., refluxing in pyridine or using sealed tube conditions at 110 °C) can enhance yields for deactivated O-aryl and N-aryl carbamates [2]. However, heating also accelerates the degradation of TFEC if any moisture is present. If you choose to heat, strictly anhydrous conditions (Schlenk technique, dry solvents) are mandatory.

Part 2: Visualization of Workflows & Mechanisms

The following diagrams illustrate the logical troubleshooting pathway and the mechanistic causality behind our optimized protocol.

Troubleshooting Start Low Carbamate Yield? CheckAniline Is 3,5-dichloroaniline fully consumed? Start->CheckAniline Hydrolysis TFEC Hydrolysis (Moisture Issue) CheckAniline->Hydrolysis No, but TFEC is gone PoorNuc Poor Nucleophilicity (Electronic Effect) CheckAniline->PoorNuc No, both remain FixMoisture Action: Dry solvents, Schlenk technique, Argon atmosphere Hydrolysis->FixMoisture FixNuc Action: Add DMAP, Use Pyridine or NaH, Optimize Temp PoorNuc->FixNuc

Fig 1. Logical troubleshooting pathway for diagnosing and resolving low carbamate yields.

Mechanism Aniline 3,5-Dichloroaniline (Poor Nucleophile) Activated Anilide Anion (Strong Nucleophile) Aniline->Activated Deprotonation Base NaH Base Base->Activated Product Target Carbamate (>90% Yield) Activated->Product Rapid Attack TFEC TFEC (Electrophile) TFEC->Product

Fig 2. Mechanistic pathway demonstrating how pre-deprotonation overcomes electronic deactivation.

Part 3: Quantitative Data & Condition Comparison

To demonstrate the causality of experimental choices, the table below summarizes the reaction conditions and their impact on the final yield of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate [1][2][3].

Base / CatalystSolventTemperatureAtmosphereYield (%)Primary Limiting Factor
Triethylamine (1.5 eq)DCM25 °CAir< 20%Rapid TFEC hydrolysis
Pyridine (Solvent)Pyridine80 °CN₂45–50%Sluggish kinetics, side reactions
TEA + DMAP (0.1 eq)DCM0 °C to 25 °CN₂70–75%Moderate conversion rate
NaH (1.1 eq) THF (Anhydrous) 0 °C to 25 °C Argon > 90% None (Optimized Route)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the "Pre-deprotonation Strategy" to guarantee high yields. It is designed as a self-validating system , meaning built-in visual and analytical checkpoints confirm the success of each step before you proceed.

Materials Required:
  • 3,5-Dichloroaniline (1.0 equiv, strictly dried)

  • 2,2,2-Trifluoroethyl chloroformate (TFEC) (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas and Schlenk line apparatus

Step-by-Step Methodology:

Step 1: System Preparation & Purging

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar under vacuum.

  • Backfill the flask with Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous environment.

Step 2: Amine Deprotonation (Activation)

  • Suspend NaH (1.1 equiv) in anhydrous THF (0.2 M relative to aniline) under Argon.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 3,5-dichloroaniline (1.0 equiv) in a minimum volume of anhydrous THF and add it dropwise to the NaH suspension over 10 minutes.

Validation Check 1 (Causality): You must observe the evolution of hydrogen gas (bubbling). The cessation of bubbling (typically after 30–45 minutes) is your self-validating proof that the poorly nucleophilic amine has been successfully converted into the highly reactive anilide anion.

Step 3: Electrophilic Addition

  • Maintain the reaction at 0 °C.

  • Add TFEC (1.2 equiv) dropwise via a gas-tight syringe over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C) while stirring for 2 hours.

Validation Check 2 (Analytical): Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (8:2). The complete disappearance of the 3,5-dichloroaniline spot (UV active, lower Rf) and the appearance of a single new product spot (higher Rf) validates 100% conversion.

Step 4: Quenching and Workup

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution dropwise at 0 °C to neutralize any unreacted NaH and destroy excess TFEC.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization to yield the pure 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate.

References

  • Bogolubsky, A. V., et al. "Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas." ACS Combinatorial Science, vol. 16, no. 6, 2014, pp. 303-308.[Link]

Reference Data & Comparative Studies

Validation

Platform Performance Comparison: High-Resolution vs. Unit-Resolution Mass Spectrometry for Halogenated Carbamate Elucidation

A Deep Dive into the Fragmentation Dynamics of 2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)carbamate Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying hig...

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Author: BenchChem Technical Support Team. Date: April 2026

A Deep Dive into the Fragmentation Dynamics of 2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)carbamate

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly electronegative, thermally labile compounds in complex matrices. Carbamates represent a notoriously challenging chemical class due to their propensity for in-source decay and thermal degradation.

This guide objectively compares the performance of Unit-Resolution Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF) platforms for the structural elucidation and quantification of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate . By dissecting the causality behind its specific fragmentation pathways, we provide a self-validating experimental framework that ensures absolute data integrity in drug development and agrochemical residue analysis.

Mechanistic Fragmentation Pathways (The "Why")

To optimize any mass spectrometry method, we must first understand the gas-phase thermodynamic behavior of the molecule. 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate (Exact Mass: 286.9728 Da) contains a highly labile carbamate backbone flanked by two strongly electron-withdrawing groups: a 3,5-dichlorophenyl ring and a 2,2,2-trifluoroethyl chain.

Causality of Cleavage
  • Positive Ion Mode (ESI+) : Protonation occurs preferentially at the carbonyl oxygen. The highly electronegative CF₃ group draws electron density away from the adjacent oxygen, drastically weakening the ester C-O bond. Upon collision-induced dissociation (CID), the molecule undergoes a highly favorable neutral loss of 2,2,2-trifluoroethanol (-100 Da) to yield a stable 3,5-dichlorophenyl isocyanate cation (m/z 187.96). Subsequent loss of carbon monoxide (-28 Da) yields the 3,5-dichloroaniline cation (m/z 159.97).

  • Negative Ion Mode (ESI-) : Deprotonation yields the [M-H]⁻ anion at m/z 285.97. The dominant pathway here is the expulsion of carbon dioxide (-44 Da), a hallmark diagnostic neutral loss for carbamate anions , or the loss of the alcohol moiety to form the isocyanate anion . The 3,5-dichloro substitution stabilizes the resulting anilide-like anion through inductive electron withdrawal .

Fragmentation Pos_Prec Precursor [M+H]+ m/z 287.98 Pos_Frag1 [3,5-Dichlorophenyl Isocyanate]+ m/z 187.96 Pos_Prec->Pos_Frag1 Neutral Loss: CF3CH2OH (-100 Da) Pos_Frag2 [3,5-Dichloroaniline]+ m/z 159.97 Pos_Frag1->Pos_Frag2 Neutral Loss: CO (-28 Da) Neg_Prec Precursor [M-H]- m/z 285.97 Neg_Frag1 [M-H - CO2]- m/z 241.97 Neg_Prec->Neg_Frag1 Neutral Loss: CO2 (-44 Da) Neg_Frag2 [3,5-Dichlorophenyl Isocyanate]- m/z 185.95 Neg_Prec->Neg_Frag2 Neutral Loss: CF3CH2OH (-100 Da)

Fig 1: Primary ESI-MS/MS fragmentation pathways for 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate.

Experimental Design: A Self-Validating Protocol

A robust analytical method must be self-validating—meaning the protocol inherently flags its own failures. The following workflow utilizes isotopic fidelity and thermal control to guarantee data trustworthiness.

Phase 1: Matrix Extraction (Cold QuEChERS)
  • Preparation : Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition : Add 10 mL of ice-cold Acetonitrile (ACN) containing 1% acetic acid.

    • Causality: Carbamates are thermally labile. Using cold extraction solvent suppresses premature hydrolysis of the carbamate backbone prior to analysis .

  • Internal Standard : Spike with 10 µL of ¹³C₆-labeled surrogate standard (1 µg/mL).

  • Partitioning : Add QuEChERS salts (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate sesquihydrate), shake vigorously for 1 min, and centrifuge at 4000 rpm for 5 mins.

Phase 2: Chromatographic Separation
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase : (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

    • Causality: Methanol is explicitly chosen over Acetonitrile. Methanol provides superior desolvation efficiency for carbamates in the ESI source, significantly boosting the [M+H]⁺ signal intensity.

  • Gradient : 10% B to 95% B over 5 minutes. Flow rate: 0.3 mL/min.

  • Column Temperature : Strictly maintained at 30°C to prevent on-column degradation.

Phase 3: Source Optimization & Self-Validation QC
  • ESI Source Temperature : Capped at 300°C. Exceeding this temperature induces in-source decay (ISD), artificially depleting the precursor ion before it reaches the first quadrupole.

  • Self-Validation Check (Critical) : Monitor the MS1 full scan for the intact [M+H]⁺ isotopic cluster. The natural abundance of the two chlorine atoms dictates a strict 9:6:1 intensity ratio for m/z 287.98 (M), 289.98 (M+2), and 291.98 (M+4).

    • Trustworthiness: If this ratio deviates by >10%, it immediately flags matrix interference or excessive in-source fragmentation, invalidating the downstream MS2 quantification.

Workflow cluster_MS 4. MS/MS Platform Selection Step1 1. Matrix Extraction (Cold QuEChERS) Step2 2. UHPLC Separation (C18, 30°C Max) Step1->Step2 Step3 3. Source Optimization (Temp ≤ 300°C) Step2->Step3 QqQ Triple Quadrupole MRM (High Sensitivity) Step3->QqQ HRMS Orbitrap / Q-TOF PRM (High Resolution) Step3->HRMS Step5 5. Data Validation (Cl2 Isotope Ratio QC) QqQ->Step5 HRMS->Step5

Fig 2: Self-validating LC-MS/MS experimental workflow for halogenated carbamate quantification.

Platform Performance Comparison: QqQ vs. HRMS

When selecting an instrument platform for 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate, the choice hinges on whether the primary goal is ultra-trace quantification or absolute structural confirmation.

Table 1: Quantitative Performance Comparison for Halogenated Carbamate Analysis

Analytical MetricTriple Quadrupole (QqQ)High-Resolution MS (Orbitrap/Q-TOF)Causality / Practical Impact
Acquisition Mode MRM (Multiple Reaction Monitoring)PRM (Parallel Reaction Monitoring) / ddMS2MRM maximizes duty cycle for known targets; PRM captures all fragments simultaneously at high resolution.
Limit of Quantitation (LOQ) 0.5 - 1.0 ng/mL 2.0 - 5.0 ng/mLQqQ offers superior absolute sensitivity due to wider isolation windows and dedicated collision cell efficiency.
Mass Accuracy Unit resolution (~0.7 Da FWHM)< 3 ppm HRMS resolves isobaric matrix interferences, which is crucial for complex environmental or biological samples.
Isotopic Fidelity (MS1) Poor (Unit resolution blends fine isotopes)Excellent (Resolves ³⁵Cl/³⁷Cl fine structure)HRMS allows strict validation of the Cl₂ isotopic signature (9:6:1 ratio), preventing false positives.
Linear Dynamic Range 4 - 5 orders of magnitude 3 - 4 orders of magnitudeThe QqQ detector (electron multiplier) saturates less quickly than image current detection in FT-MS platforms.
Conclusion & Recommendations

For high-throughput, routine quantification of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate in standardized matrices, the Triple Quadrupole (QqQ) operating in MRM mode remains the gold standard due to its unmatched sensitivity and dynamic range.

However, during early-stage drug metabolism studies, degradation profiling, or when analyzing highly complex matrices where isobaric interferences are likely, High-Resolution Mass Spectrometry (HRMS) is mandatory. The ability of HRMS to lock onto the exact mass of the specific ³⁵Cl/³⁷Cl isotopic cluster provides an unparalleled level of confidence that a QqQ simply cannot achieve.

References

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: Molecules (NCBI PMC) URL:[Link]

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation Source: Journal of the American Society for Mass Spectrometry (NCBI PMC) URL:[Link]

  • Formation of Carbamate Anions by the Gas-phase Reaction of Anilide Ions with CO2 Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Generalized Analysis of Electrophilic Small Molecules Source: ChemRxiv URL:[Link]

Comparative

Comparative Profiling of 2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)carbamate in Drug Discovery

Executive Summary & Mechanistic Rationale In the landscape of mechanism-based inhibitors, phenylcarbamates represent a privileged scaffold frequently deployed to target serine hydrolases (e.g., Acetylcholinesterase [AChE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of mechanism-based inhibitors, phenylcarbamates represent a privileged scaffold frequently deployed to target serine hydrolases (e.g., Acetylcholinesterase [AChE], Fatty Acid Amide Hydrolase [FAAH]) and modulate central nervous system (CNS) receptors. However, traditional aliphatic and un-substituted phenylcarbamates often suffer from poor metabolic stability and off-target hydrolytic cleavage.

The strategic incorporation of fluorine—specifically via trifluoroethylation—fundamentally alters the physicochemical and pharmacokinetic profile of these molecules 1. This guide objectively compares 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate (CAS 1087788-79-1) against standard non-fluorinated and aryl-fluorinated alternatives, providing actionable experimental workflows for comparative validation.

The Trifluoroethyl Advantage: Causality in Chemical Design

When a carbamate acts as a covalent inhibitor, the enzyme's catalytic serine attacks the carbonyl carbon, forming a carbamoylated enzyme intermediate. The reaction rate ( k2​ ) is heavily dependent on the leaving group. In 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate, the strongly electron-withdrawing −CF3​ group lowers the pKa​ of the corresponding alcohol (trifluoroethanol pKa​ ~12.5) compared to standard aliphatic alcohols like methanol ( pKa​ ~15.5). This transforms the trifluoroethoxide into an excellent leaving group, significantly accelerating the nucleophilic attack by the catalytic serine 2. Simultaneously, the robust C-F bonds shield the molecule from premature degradation by plasma esterases or Cytochrome P450 (CYP) enzymes 3.

G E Active Serine Hydrolase (Free Ser-OH) EI Reversible Michaelis Complex (Enzyme + Carbamate) E->EI k1 EI->E k-1 EC Carbamoylated Enzyme (Covalent Intermediate) EI->EC k2 (Carbamoylation) CF3-CH2O- Departs Regen Slow Hydrolysis (Enzyme Regeneration) EC->Regen k3 (Very Slow) Regen->E Return to Active State

Figure 1: Kinetic pathway of mechanism-based covalent inhibition by fluorinated phenylcarbamates.

Quantitative Comparative Profiling

To contextualize the performance of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate, we benchmark it against three reference scaffolds:

  • Methyl N-(3,5-dichlorophenyl)carbamate (SWEP): A non-fluorinated, aliphatic ester baseline.

  • Phenyl (4-fluorophenyl)carbamate: An aryl-fluorinated alternative.

  • Fluorofelbamate: A clinically relevant aliphatic fluorinated carbamate reference.

Table 1: Physicochemical and Kinetic Profiling Summary

Metric2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamateMethyl N-(3,5-dichlorophenyl)carbamate (SWEP)Phenyl (4-fluorophenyl)carbamate
Molecular Weight 288.05 g/mol 220.05 g/mol 231.22 g/mol
Lipophilicity (LogP) ~4.1 (High CNS Penetration)~3.5 (Moderate)~2.8 (Moderate)
Leaving Group pKa​ 12.5 (Trifluoroethoxide)15.5 (Methoxide)9.95 (Phenoxide)
Carbamoylation Rate ( k2​ ) Fast (Optimal leaving group)Slow (Poor leaving group)Very Fast (Prone to off-target)
HLM Stability ( t1/2​ ) > 60 min (Steric/electronic shielding)< 30 min (Rapid hydrolysis)~ 45 min

Note: The 3,5-dichlorophenyl ring provides optimal hydrophobic packing within the acyl-binding pockets of CNS targets, enhancing target residence time compared to mono-substituted variants 4.

Self-Validating Experimental Methodologies

To objectively evaluate the performance of these carbamates in your own laboratory, the following protocols have been engineered with built-in causality and self-validation mechanisms.

Protocol A: Time-Dependent Inhibition Assay (Modified Ellman's Method)

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) and confirm the mechanism-based covalent inhibition of serine hydrolases (using AChE as a model) 5. Self-Validation Mechanism: Includes a zero-preincubation control. If the compound is a true covalent inhibitor, IC50​ will drop significantly as pre-incubation time increases.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human AChE in 0.1 M phosphate buffer (pH 8.0) to a working concentration of 0.03 U/mL.

    • Causality: pH 8.0 ensures the catalytic serine-histidine-glutamate triad is in its optimal protonation state for nucleophilic attack.

  • Inhibitor Pre-incubation: In a 96-well microplate, mix 50 µL of the enzyme with 50 µL of the test carbamate (concentrations ranging from 1 nM to 100 µM in 1% DMSO). Incubate at 37°C for exactly 15 minutes.

    • Causality: Carbamates are quasi-substrate inhibitors. Pre-incubation allows the covalent enzyme-inhibitor complex ( EC ) to form before the competing reporter substrate is introduced.

  • Substrate Addition: Rapidly add 100 µL of a detection mixture containing 0.5 mM Acetylthiocholine (ATCh) and 0.3 mM DTNB (Ellman’s reagent).

    • Causality: DTNB must be in stoichiometric excess to immediately capture any generated thiocholine, preventing auto-oxidation and ensuring a linear colorimetric readout.

  • Kinetic Readout & Analysis: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression.

Protocol B: Human Liver Microsome (HLM) Stability Profiling

Purpose: To quantify the metabolic shielding provided by the 2,2,2-trifluoroethyl group against CYP450-mediated oxidation and esterase hydrolysis. Self-Validation Mechanism: Includes a minus-NADPH control. Degradation in the absence of NADPH confirms esterase-driven hydrolysis, while degradation in the presence of NADPH confirms CYP-driven oxidation.

Step-by-Step Workflow:

  • Incubation Mixture: Combine 1 µM of the test carbamate with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated phase I metabolism. Without it, only background esterase activity is observed.

  • Quenching & Precipitation: At defined time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the metabolic enzymes and precipitates proteins, locking the analyte concentration for accurate downstream LC-MS/MS quantification.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments University of British Columbia (UBC)
  • Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors N
  • Inactivation Studies of Acetylcholinesterase with Phenylmethylsulfonyl Fluoride ResearchG
  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs N

Sources

Validation

Benchmarking 2,2,2-Trifluoroethyl N-(3,5-Dichlorophenyl)carbamate Against Standard Serine Hydrolase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemotypes for target engagement, selectivity, and mechanism of action. When developing covalent inhibitors for the endocannabi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemotypes for target engagement, selectivity, and mechanism of action. When developing covalent inhibitors for the endocannabinoid system (ECS)—specifically targeting Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)—achieving proteome-wide selectivity is the primary bottleneck.

This guide provides an objective, data-driven benchmark of 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate (hereafter referred to as TDC-1 ) against gold-standard inhibitors like JZL184 and URB597. By analyzing the causality behind its structural design and validating its performance through rigorous methodologies, we can establish its utility as a precision pharmacological tool.

Mechanistic Rationale: The "Goldilocks" Electrophilicity

Serine hydrolases utilize a conserved Ser-His-Asp catalytic triad. Covalent inhibitors, such as carbamates, inactivate these enzymes by mimicking the transition state of the natural substrate, leading to the nucleophilic attack of the catalytic serine on the carbamate carbonyl. This interaction cleaves the C–O bond, expelling a leaving group and yielding an irreversibly carbamoylated, inactive enzyme [1].

The selectivity of a carbamate inhibitor is fundamentally dictated by the pKa of its leaving group .

  • Hyper-reactive leaving groups (e.g., p-nitrophenol in JZL184, pKa ~7.1) create highly electrophilic warheads. While potent, they are prone to off-target acylation of other serine hydrolases like Carboxylesterase 1 (CES1) and ABHD6.

  • TDC-1 utilizes a 2,2,2-trifluoroethanol (TFE) leaving group (pKa ~12.4). This creates a "Goldilocks" reactivity profile. The TFE carbamate is chemically stable in aqueous environments and possesses low intrinsic reactivity. It requires perfect spatial alignment within the enzyme's oxyanion hole to sufficiently polarize the carbonyl for nucleophilic attack. This strict requirement for active-site complementarity acts as a powerful selectivity filter.

Simultaneously, the 3,5-dichlorophenyl moiety acts as the recognition element. It mimics the hydrophobic arachidonoyl chain of endogenous substrates (like 2-AG), docking with high affinity into the hydrophobic acyl-chain binding (ACB) pocket of MAGL and FAAH, effectively anchoring the warhead for targeted covalent modification [2].

Mechanism S Free Serine Hydrolase (Active Ser Nucleophile) TI Tetrahedral Intermediate S->TI Nucleophilic Attack I TDC-1 (TFE Carbamate) I->TI Binds Hydrophobic Pocket EI Carbamoylated Enzyme (Irreversibly Inactive) TI->EI C-O Bond Cleavage LG 2,2,2-Trifluoroethanol (Leaving Group Expelled) TI->LG Expulsion

Fig 1. Mechanism of covalent serine hydrolase inactivation by TDC-1 via TFE expulsion.

Comparative Performance Data

To objectively benchmark TDC-1, we compare its biochemical properties and proteome-wide selectivity against established reference compounds. The data synthesized below highlights the inverse relationship between leaving group reactivity and off-target liability.

InhibitorPrimary Target(s)Leaving GroupLeaving Group pKaTarget IC₅₀ (nM)Major Off-Targets (Proteome-wide)
TDC-1 MAGL / FAAH2,2,2-Trifluoroethanol (TFE)~12.4~45 (MAGL)Minimal (High selectivity due to low reactivity)
JZL184 MAGLp-Nitrophenol (PNP)7.18CES1, FAAH (under chronic dosing)
KML29 MAGLHexafluoroisopropanol (HFIP)9.31ABHD6 (Moderate cross-reactivity)
URB597 FAAH3'-Carbamoylbiphenyl-3-ol~9.54Minimal (Highly optimized for FAAH)

Data synthesis derived from [1] and [3].

Experimental Methodologies

To validate the efficacy and selectivity of TDC-1 in your own laboratory, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure data integrity.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

ABPP utilizes a broad-spectrum, fluorescently tagged probe (Fluorophosphonate-Rhodamine, FP-Rh) that covalently binds to the active-site serine of uninhibited hydrolases. By pre-incubating the proteome with TDC-1, we can visualize target engagement as the dose-dependent disappearance of specific fluorescent bands on an SDS-PAGE gel.

Step-by-Step Workflow:

  • Proteome Preparation: Homogenize mouse brain tissue in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 min to separate the soluble fraction from the membrane fraction (MAGL and FAAH are membrane-associated). Resuspend the membrane pellet in PBS to a final protein concentration of 1 mg/mL.

  • Inhibitor Incubation: Aliquot 50 µL of the membrane proteome. Add TDC-1 (titrated from 1 nM to 10 µM) or DMSO vehicle (1% final concentration). Incubate at 37°C for 30 minutes.

    • Causality: The 30-minute incubation allows the slow, covalent carbamoylation reaction to reach completion, which is necessary for low-reactivity TFE carbamates.

  • Probe Labeling: Add FP-Rh (1 µM final concentration) to all samples. Incubate at room temperature for 30 minutes in the dark.

    • Control Requirement: Include a "Boiled Proteome" control (heated at 95°C for 5 min prior to FP-Rh addition). This denatures the enzymes, preventing FP-Rh binding, and serves as a baseline to rule out non-specific, non-catalytic probe aggregation.

  • Quenching & Separation: Quench the reaction by adding 4× Laemmli sample buffer (containing β-mercaptoethanol). Boil for 5 minutes. Resolve the proteins using a 10% SDS-PAGE gel.

  • Visualization: Scan the gel using a flatbed fluorescence scanner (Ex: 532 nm / Em: 580 nm). Quantify the band intensities of MAGL (~33 kDa) and FAAH (~63 kDa) relative to the vehicle control using densitometry software.

ABPP P 1. Native Proteome (Preserves Enzyme Activity) Inc 2. Inhibitor Incubation (TDC-1 vs. Standards) P->Inc Probe 3. FP-Rhodamine Addition (Labels Uninhibited Enzymes) Inc->Probe Sep 4. SDS-PAGE (Protein Separation) Probe->Sep Img 5. Fluorescence Imaging (Quantify Target Engagement) Sep->Img

Fig 2. Competitive ABPP workflow for quantifying inhibitor selectivity in native proteomes.

Protocol B: In Vitro Fluorogenic Substrate Assay

To determine the precise IC₅₀ of TDC-1, a kinetic biochemical assay using recombinant enzymes is required.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 0.01% Triton X-100.

    • Causality: Triton X-100 is critical. It prevents the highly lipophilic TDC-1 from forming colloidal aggregates that cause false-positive, non-specific enzyme inhibition (promiscuous aggregation).

  • Enzyme Pre-incubation: Add 50 pM of recombinant human MAGL to a black 96-well microplate. Add TDC-1 at varying concentrations and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate, 4-methylumbelliferyl arachidonate (4-MU-A), to a final concentration of 1 µM.

  • Kinetic Readout: Measure the release of the highly fluorescent 4-methylumbelliferone (Ex: 355 nm / Em: 460 nm) continuously for 30 minutes. Calculate the initial velocity (V₀) for each concentration to derive the IC₅₀ via non-linear regression.

Conclusion

While highly reactive carbamates like JZL184 revolutionized ECS research, their off-target liabilities complicate the interpretation of in vivo pharmacology. 2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate (TDC-1) represents a structural evolution. By strategically pairing a low-reactivity TFE leaving group with a high-affinity dichlorophenyl recognition motif, it forces the inhibitor to rely on precise active-site complementarity rather than brute-force electrophilicity. For researchers requiring stringent proteome-wide selectivity, TFE-based carbamates serve as a superior, self-validating scaffold for probing serine hydrolase biology.

References
  • Chang, J. W., Cognetta, A. B., Niphakis, M. J., & Cravatt, B. F. (2013). "Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition." ACS Chemical Biology. URL:[Link]

  • Alexander, J. P., & Cravatt, B. F. (2005). "Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes." Chemistry & Biology. URL:[Link]

  • Chang, J. W., et al. (2012). "Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates." Chemistry & Biology. URL:[Link]

  • Mileni, M., et al. (2008). "Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-(3,5-dichlorophenyl)carbamate
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